molecular formula C8H8ClNO2 B1588563 Methyl 5-chloro-2-methylnicotinate CAS No. 350597-49-8

Methyl 5-chloro-2-methylnicotinate

Cat. No. B1588563
M. Wt: 185.61 g/mol
InChI Key: KYEIGXOFICMHDP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methylnicotinate is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.609 . It is used in life science research and is categorized under esters .


Molecular Structure Analysis

The InChI code for Methyl 5-chloro-2-methylnicotinate is 1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 5-chloro-2-methylnicotinate is a solid at room temperature . The compound should be stored in a closed vessel .

Scientific Research Applications

Synthesis and Development of P2Y12 Antagonists

Methyl 5-chloro-2-methylnicotinate has been used in the synthesis and development of key intermediates for P2Y12 antagonists, essential in the treatment of thrombosis and other cardiovascular diseases. Bell et al. (2012) developed an efficient route for the manufacture of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the preparation of these antagonists. This synthesis route significantly improved the process in terms of yield and purity (Bell et al., 2012). Andersen et al. (2013) also worked on the development of a multi-kilogram-scale synthesis of AZD1283, a selective P2Y12 antagonist, utilizing Ethyl 6-chloro-5-cyano-2-methylnicotinate (Andersen et al., 2013).

Synthesis of Naphthyridines and Nicotinic Acid Derivatives

Ikekawa (1958) described a synthetic process using ethyl 2-methylnicotinate, a compound closely related to Methyl 5-chloro-2-methylnicotinate, for the synthesis of naphthyridines, compounds with potential biological activity (Ikekawa, 1958).

Enzymatic Hydroxylation Studies

Tinschert et al. (2000) explored the enzymatic activity of Ralstonia/Burkholderia sp. strain DSM 6920, which hydroxylates substrates like 6-methylnicotinate to produce hydroxylated heterocyclic carboxylic acid derivatives, demonstrating the potential biotechnological applications of these compounds (Tinschert et al., 2000).

Studies on DNA Methylation and Epigenetics

Methyl 5-chloro-2-methylnicotinate's structural similarity to other methyl-nicotinates, which have been used in research, points to its potential applications in epigenetic studies. Tahiliani et al. (2009) investigated the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, a process crucial for understanding DNA methylation and its role in gene regulation and cellular differentiation (Tahiliani et al., 2009).

Chemical and Biological Stability

Ross and Katzman (2008) studied the stability of methylnicotinate in aqueous solutions, used in the 'niacin patch test', indicating its chemical and biological stability, which is essential for its use in clinical applications (Ross & Katzman, 2008).

Coordination Chemistry and Materials Science

Li et al. (2014) explored the structural diversity of 5-methylnicotinate coordination complexes, demonstrating the compound's utility in coordination chemistry and potential applications in materials science (Li et al., 2014).

Safety And Hazards

Methyl 5-chloro-2-methylnicotinate is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 5-chloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEIGXOFICMHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446383
Record name methyl 5-chloro-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-methylnicotinate

CAS RN

350597-49-8
Record name methyl 5-chloro-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Katz, JP Jewell, DJ Guerin, J Lim… - Journal of medicinal …, 2011 - ACS Publications
… To a solution of methyl 5-chloro-2-methylnicotinate (3.50 g, 18.8 mmol) and p-bromobenzaldehyde (3.50 g, 18.8 mmol) in 500 mL of hexanes at 0 C was added KOt-Bu (1.0 M in THF; …
Number of citations: 58 pubs.acs.org
GW Stewart, KMJ Brands, SE Brewer… - … Process Research & …, 2010 - ACS Publications
A highly convergent synthesis of c-Met kinase inhibitor 1 has been demonstrated on a multikilogram scale using three key fragments: dihalotricyclic core 2, chiral sulfamide side chain 3, …
Number of citations: 45 pubs.acs.org

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